![molecular formula C20H21N3O3 B5565047 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, commonly known as EPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOB is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of benzamide derivatives similar to 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activities. For instance, substituted N-benzamides exhibited significant activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Synthesis and Characterization
Studies on the synthesis and characterization of compounds containing the oxadiazole ring reveal their potential in creating novel chemical entities. For example, the reaction of N-benzoylthioamides with dinucleophilic reagents like hydrazines and hydroxylamine forms oxadiazoles, showcasing the versatility of these compounds in chemical synthesis (Whitfield & Papadopoulos, 1981).
Crystal Structure Analysis
Crystal structure analysis of closely related compounds, such as azilsartan methyl ester, provides insights into the molecular configuration, intermolecular interactions, and potential for drug design. These analyses help in understanding the structural basis of biological activity and can guide the synthesis of more effective therapeutic agents (Li et al., 2015).
Antidiabetic Screening
Research into the antidiabetic potential of oxadiazole derivatives demonstrates the broad applicability of these compounds in developing new therapeutic agents. Compounds synthesized from benzaldehyde derivatives were evaluated for in vitro antidiabetic activity, highlighting the potential of oxadiazole rings in creating effective antidiabetic medications (Lalpara et al., 2021).
Antimicrobial Activity
Novel oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing potent to moderate activity against various bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Gaonkar et al., 2006).
Eigenschaften
IUPAC Name |
2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(20(24)16-12-8-9-13-17(16)25-4-2)14-18-21-19(22-26-18)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOTUDMZXOSZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)
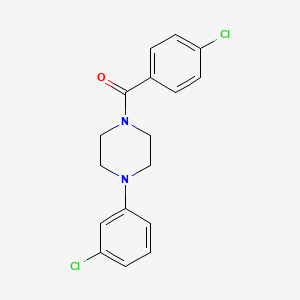
![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)
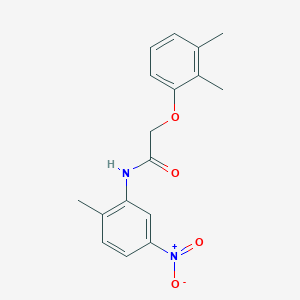
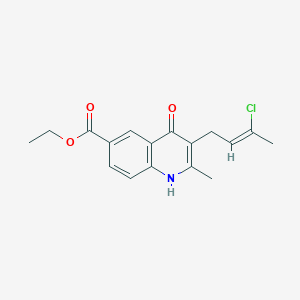
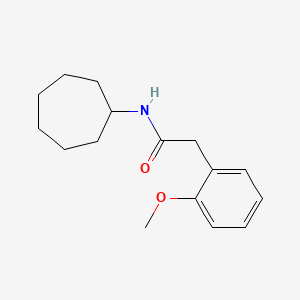
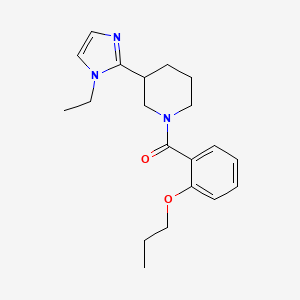
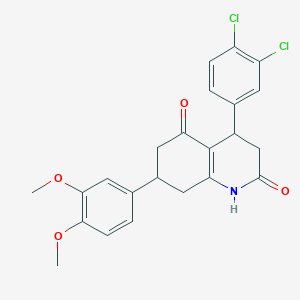
![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)